molecular formula C11H13BrN2O B1322447 (2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone CAS No. 1034257-19-6

(2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone

Cat. No. B1322447
M. Wt: 269.14 g/mol
InChI Key: OVNLRPGFVANOTA-UHFFFAOYSA-N
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Description

“(2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone” is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 .

Scientific Research Applications

1. Anticonvulsant and Sodium Channel Blocking Properties

A study by Malik and Khan (2014) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" discusses the synthesis of novel compounds, including derivatives of pyrrolidin-1-yl methanone. These compounds showed significant anticonvulsant activities, evaluated through the maximal electroshock (MES) test, with one derivative demonstrating a protective index higher than the reference drug phenytoin. Their action as sodium channel blockers was also investigated, highlighting their potential in treating convulsions Malik & Khan, 2014.

2. Spectroscopic Properties and Quantum Chemistry Calculations

Al-Ansari (2016) in the "Journal of Fluorescence" explored the electronic absorption, excitation, and fluorescence properties of methanone derivatives. The study provided insights into the molecular structure and physicochemical properties through quantum chemistry calculations, suggesting potential applications in fields requiring detailed spectroscopic analysis Al-Ansari, 2016.

3. Antimicrobial and Drug Potential

Research by Singh, Singh, and Bhanuka (2016) in "Research on Chemical Intermediates" involved synthesizing new organotin(IV) complexes of pyrrolidin-1-yl methanone derivatives. These complexes demonstrated enhanced antibacterial activities, indicating their potential as drug candidates Singh, Singh, & Bhanuka, 2016.

4. Crystallographic and Conformational Analyses

Huang et al. (2021) in the "Journal of Structural Chemistry" conducted a study on boric acid ester intermediates with benzene rings, which included pyrrolidin-1-yl methanone compounds. Their research, focusing on crystallographic and conformational analyses, has implications for understanding the molecular structures of such compounds in detail Huang et al., 2021.

5. Synthesis and Antimicrobial Activity of Derivatives

Kumar et al. (2012) in "Medicinal Chemistry Research" synthesized a series of pyrrolidin-1-yl methanone derivatives, showing significant antimicrobial activity, particularly those containing methoxy groups Kumar et al., 2012.

6. Schiff Base Synthesis and Biological Activity

Gülcan, Sönmez, and Berber (2012) in the "Turkish Journal of Chemistry" synthesized a new Schiff base from pyrrolidin-1-yl methanone and evaluated its antimicrobial activity. The study revealed that the Schiff base and certain metal complexes exhibited good biological activity against various bacteria and yeast strains Gülcan, Sönmez, & Berber, 2012.

7. Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Ammirati et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a pyrrolidin-1-yl methanone derivative as a potent and selective inhibitor of dipeptidyl peptidase IV, showing potential as a treatment for type 2 diabetes Ammirati et al., 2009.

8. Structural Characterization and Antibacterial Activity Studies

Shahana and Yardily (2020) in the "Journal of Structural Chemistry" synthesized and characterized novel compounds related to pyrrolidin-1-yl methanone, conducting molecular docking studies to understand their antibacterial activity Shahana & Yardily, 2020.

properties

IUPAC Name

(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNLRPGFVANOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone

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